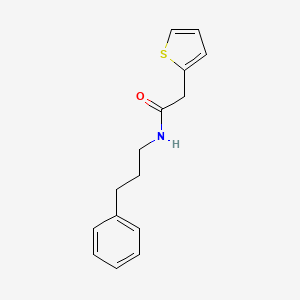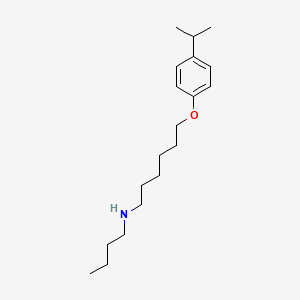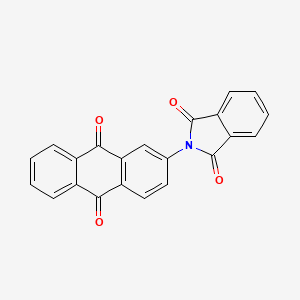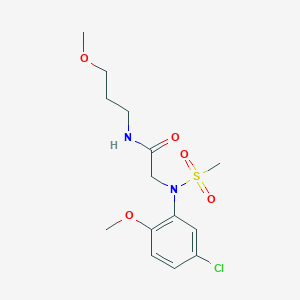
N-(3-phenylpropyl)-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenylpropyl)-2-(2-thienyl)acetamide, also known as Tianeptine, is a pharmaceutical compound used to treat depression and anxiety disorders. It was first developed in France in the 1960s and has since been used in many countries around the world. Tianeptine is a unique antidepressant because it has a different mechanism of action than traditional antidepressants.
作用机制
N-(3-phenylpropyl)-2-(2-thienyl)acetamide works by modulating the glutamatergic system in the brain. It enhances the uptake of serotonin and increases the release of dopamine in the prefrontal cortex. N-(3-phenylpropyl)-2-(2-thienyl)acetamide also stimulates the release of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons in the brain.
Biochemical and Physiological Effects
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has several biochemical and physiological effects. It has been shown to increase the expression of BDNF and enhance neuroplasticity in the brain. N-(3-phenylpropyl)-2-(2-thienyl)acetamide also increases the expression of glutamate receptors, which are important for learning and memory. Additionally, N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to reduce inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. N-(3-phenylpropyl)-2-(2-thienyl)acetamide is also stable and has a long shelf life. However, N-(3-phenylpropyl)-2-(2-thienyl)acetamide is expensive and can be difficult to obtain in large quantities. Additionally, N-(3-phenylpropyl)-2-(2-thienyl)acetamide has a short half-life and must be administered frequently to maintain therapeutic levels in the body.
未来方向
There are several future directions for N-(3-phenylpropyl)-2-(2-thienyl)acetamide research. One area of interest is the potential use of N-(3-phenylpropyl)-2-(2-thienyl)acetamide in treating addiction. N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of N-(3-phenylpropyl)-2-(2-thienyl)acetamide in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to enhance neuroplasticity and promote the growth of new neurons, which could be beneficial in these diseases. Finally, there is interest in developing new N-(3-phenylpropyl)-2-(2-thienyl)acetamide analogs that have improved pharmacokinetic properties and increased efficacy.
合成方法
N-(3-phenylpropyl)-2-(2-thienyl)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorothiophene with ethylmagnesium bromide, followed by reaction with phenylacetaldehyde and acetic anhydride. This method yields N-(3-phenylpropyl)-2-(2-thienyl)acetamide in high purity and is commonly used in pharmaceutical production.
科学研究应用
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been extensively studied for its antidepressant effects. It has been shown to improve mood, reduce anxiety, and increase cognitive function in animal models. In human studies, N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to be effective in treating major depressive disorder and anxiety disorders. N-(3-phenylpropyl)-2-(2-thienyl)acetamide has also been studied for its potential use in treating chronic pain and addiction.
属性
IUPAC Name |
N-(3-phenylpropyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-15(12-14-9-5-11-18-14)16-10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBYNFPZYOHVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-phenylpropyl)-2-(thiophen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)


![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)


![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)
![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)